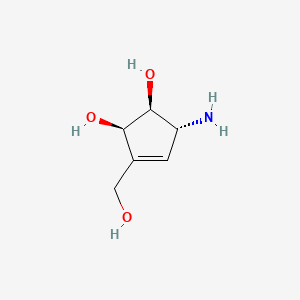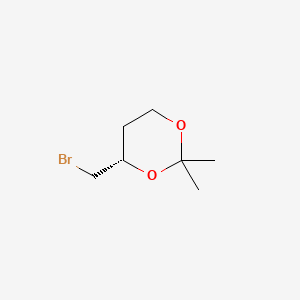
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane, also known as DMDM, is a chemical compound with a molecular formula of C7H13BrO2. It is a colorless to pale yellow liquid that is soluble in water and commonly used as a preservative in personal care products such as shampoos, lotions, and cosmetics. DMDM has been the subject of scientific research due to its potential applications in various fields, including medicine and biochemistry.
Mécanisme D'action
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane works by releasing formaldehyde, which is a potent antimicrobial agent. Formaldehyde works by cross-linking proteins and other cellular components, which disrupts the cellular processes of microorganisms and ultimately leads to their death. (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane is also effective against fungi and viruses, making it a versatile antimicrobial agent.
Biochemical and Physiological Effects:
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane has been shown to have a low toxicity profile and is generally considered safe for use in personal care products. However, some studies have suggested that (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane may have negative effects on the skin, including irritation and allergic reactions. Additionally, formaldehyde, which is released by (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane, has been classified as a carcinogen by the International Agency for Research on Cancer (IARC), raising concerns about its potential long-term health effects.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane is a versatile compound that has many potential applications in scientific research. Its antimicrobial properties make it useful for studying the effects of microorganisms on various biological processes. However, the release of formaldehyde by (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane can be a limitation in some experiments, as it can interfere with cellular processes and cause unwanted side effects.
Orientations Futures
There are many potential future directions for research on (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane. One area of interest is in developing new methods for synthesizing the compound that are more efficient and cost-effective. Additionally, there is ongoing research into the potential health effects of formaldehyde and other preservatives used in personal care products, which could have implications for the use of (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane in these products. Finally, there is interest in exploring the potential therapeutic applications of (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane, particularly in the treatment of infectious diseases and other medical conditions.
In conclusion, (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane is a versatile compound that has many potential applications in scientific research. Its antimicrobial properties make it useful for studying the effects of microorganisms on various biological processes, and its relatively low toxicity profile makes it safe for use in personal care products. However, the release of formaldehyde by (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane could have negative health effects, and ongoing research is needed to fully understand its potential risks and benefits.
Méthodes De Synthèse
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane can be synthesized through a reaction between 2,2-dimethyl-1,3-dioxolane and bromomethane in the presence of a strong base such as sodium hydride. The reaction yields (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane as a major product and is a relatively simple and efficient method for producing the compound.
Applications De Recherche Scientifique
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane has been studied for its potential applications in various fields of scientific research. One notable application is in the field of medicine, where (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane has been shown to have antimicrobial properties. It is commonly used as a preservative in medical products such as wound dressings and surgical instruments to prevent the growth of bacteria and other microorganisms.
Propriétés
IUPAC Name |
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWOLCKVOBXLLD-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCC(O1)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC[C@H](O1)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B575266.png)
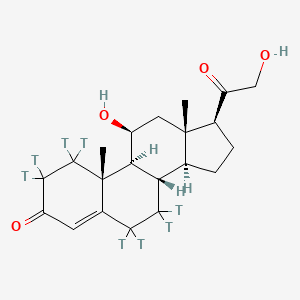
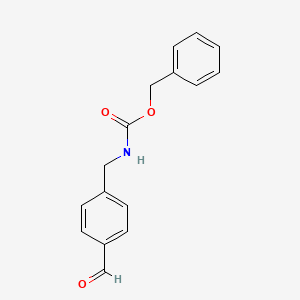

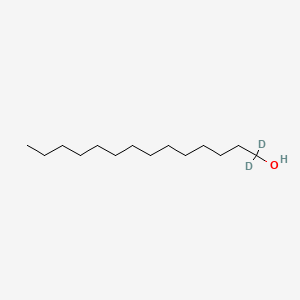

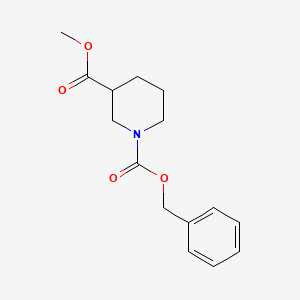
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine](/img/structure/B575281.png)

![2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B575283.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B575285.png)
